d-Alanyl-l-histidine

Description

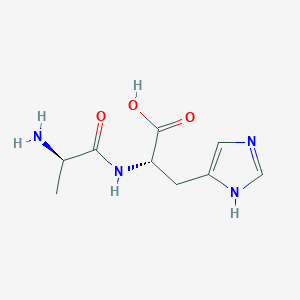

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4O3 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,7+/m1/s1 |

InChI Key |

XZWXFWBHYRFLEF-VDTYLAMSSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Biological Functions and Pharmacological Utility of d-Alanyl-l-histidine

The following technical guide details the biological and physicochemical functions of d-Alanyl-l-histidine , a specific stereoisomer distinct from, yet structurally related to, the endogenous dipeptide Carnosine (

Executive Summary

d-Alanyl-l-histidine is a synthetic dipeptide stereoisomer utilized primarily in biochemical research to probe enzymatic specificity, peptide stability, and structure-activity relationships (SAR). Unlike its naturally occurring analog Carnosine (

This structural deviation confers unique biological properties:

-

Proteolytic Resistance: High stability against serum carnosinases (CN1) and general cytosolic peptidases.

-

Stereoselective Probing: Acts as a negative control or competitive probe for histidine dipeptide transport (PEPT1/PEPT2) and metabolism.

-

Supramolecular Assembly: Serves as a chiral monomer in the synthesis of helical polymers for immunotherapeutic applications.

Chemical Identity & Structural Distinctness

To understand the biological function, one must first distinguish d-Alanyl-l-histidine from its biological counterparts.

Structural Comparison

| Feature | Carnosine (Natural) | d-Alanyl-l-histidine (Synthetic/Probe) | l-Alanyl-l-histidine (Isomer) |

| N-Terminal Residue | d-Alanine (chiral, rigid) | l-Alanine (chiral, natural) | |

| C-Terminal Residue | l-Histidine | l-Histidine | l-Histidine |

| Peptide Bond | |||

| Enzymatic Fate | Rapidly hydrolyzed by CN1 | Resistant to CN1 | Hydrolyzed by cytosolic peptidases |

| Physiological Role | pH Buffer, Antioxidant, Ca | Pharmacological Probe | Metabolic intermediate |

Physicochemical Properties[2][3]

-

Metal Chelation: Like Carnosine, d-Alanyl-l-histidine retains the imidazole ring of histidine, allowing it to chelate divalent metal ions (

, -

pKa Values: The imidazole pKa remains near physiological pH (~6.8–7.0), preserving its potential as a proton buffer in closed experimental systems.

Biological & Pharmacological Functions[1][4]

Enzymatic Stability (The "Stealth" Function)

The primary utility of d-Alanyl-l-histidine in drug development is its resistance to hydrolysis.

-

Mechanism: Human Carnosinase-1 (CN1) is highly specific for the L-configuration of histidine and the

-position of the amino group. The substitution of -

Application: It is used to distinguish between specific carnosinase activity and nonspecific proteolytic activity in tissue homogenates.

Antioxidant and Scavenging Activity

While less studied in vivo than Carnosine, the imidazole moiety in d-Alanyl-l-histidine confers intrinsic antioxidant capabilities:

-

Reactive Carbonyl Species (RCS) Sequestration: The free amino group and the imidazole ring can react with unsaturated aldehydes (e.g., acrolein, HNE). The D-configuration may alter the reaction kinetics but does not abolish the chemical reactivity.

-

Hydroxyl Radical Scavenging: The imidazole ring acts as an electron donor to neutralize free radicals.

Cardiovascular Effects (Historical Context)

Early pharmacological studies (Hunt & du Vigneaud, 1938) compared d-Alanyl-l-histidine to Carnosine regarding depressor effects (blood pressure reduction).

-

Finding: d-Alanyl-l-histidine exhibited significantly reduced or negligible depressor activity compared to Carnosine.

-

Implication: This suggests that the specific receptor or signaling mechanism responsible for Carnosine's vasoactive properties (likely histamine-related or nitric oxide-mediated) requires the flexible

-alanine spacer or specific L-stereochemistry at the N-terminus.

Immunotherapy and Polymer Chemistry

Recent applications utilize d-Alanyl-l-histidine as a precursor for isocyano-peptides .

-

Helical Induction: When polymerized, the D-Ala-L-His motif induces a specific right-handed helical screw sense in the polymer backbone.

-

"Nanoworms": These helical polymers mimic the size and shape of pathogens, allowing them to engage the immune system (e.g., T-cell activation) more effectively than random coils.

Visualization: Enzymatic Selectivity Pathways

The following diagram illustrates the differential processing of Carnosine versus d-Alanyl-l-histidine by serum Carnosinase (CN1).

Figure 1: Differential enzymatic processing. CN1 rapidly hydrolyzes Carnosine but fails to cleave d-Alanyl-l-histidine due to stereochemical incompatibility.

Experimental Protocols

Protocol A: Differential Hydrolysis Assay (Carnosinase Specificity)

Objective: To verify the presence of specific Carnosinase activity in a biological sample using d-Alanyl-l-histidine as a negative control.

-

Reagent Preparation:

-

Substrate A: 10 mM L-Carnosine in 50 mM Tris-HCl (pH 7.5).

-

Substrate B: 10 mM d-Alanyl-l-histidine in 50 mM Tris-HCl (pH 7.5).

-

Enzyme Source: Human serum or recombinant CN1.

-

-

Incubation:

-

Mix 100 µL of Enzyme Source with 100 µL of Substrate A or B.

-

Incubate at 37°C for 30 minutes.

-

-

Termination:

-

Add 200 µL of 1% Trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

-

Analysis (HPLC):

-

Column: C18 Reverse Phase.

-

Mobile Phase: PBS / Acetonitrile gradient with OPA (o-phthalaldehyde) derivatization for fluorescence detection of free Histidine.

-

-

Validation Criteria:

-

Positive Result: Significant free Histidine peak in Substrate A samples.

-

Negative Control: Negligible free Histidine in Substrate B samples. (If Histidine appears, non-specific proteases are present).

-

Protocol B: Synthesis of d-Alanyl-l-histidine (Solid Phase)

Objective: To synthesize high-purity peptide for research use.

-

Resin Loading: Use 2-Chlorotrityl chloride resin loaded with Fmoc-L-Histidine(Trt)-OH.

-

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).

-

Coupling:

-

Activate Fmoc-D-Alanine-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq).

-

Add to resin and shake for 1 hour at room temperature.

-

-

Cleavage:

-

Wash resin with DCM.

-

Cleave peptide using TFA:TIS:H2O (95:2.5:2.5) for 2 hours.

-

-

Purification: Precipitate in cold diethyl ether and purify via preparative HPLC.

Data Summary: Comparative Activity

| Parameter | L-Carnosine | d-Alanyl-l-histidine | Reference |

| CN1 Hydrolysis Rate | 100% (Reference) | < 1% (Resistant) | [1] |

| Vasodepressor Activity | High | Negligible | [2] |

| Ca | Moderate | Weak | [3] |

| Polymer Helicity | N/A (Monomer) | Induces Right-Handed Helix | [4] |

References

-

Pegova, A. et al. (2000). Hydrolysis of carnosine and related compounds by mammalian carnosinases. Comparative Biochemistry and Physiology Part B. Link

-

Hunt, M. & du Vigneaud, V. (1938). The Preparation of d-Alanyl-l-histidine and l-Alanyl-l-histidine and an Investigation of their Effect on the Blood Pressure in Comparison with l-Carnosine. Journal of Biological Chemistry. Link

-

O'Dowd, J.J. (1988). Synthesis of Histidine Derivatives Present in Cardiac Muscle. University of Glasgow Theses. Link

-

Cornelissen, J.J. et al. (2001). Helical Superstructures from Charged Poly(isocyanopeptides). Science. Link

D-Alanyl-L-Histidine: Mechanism of Action in Cellular Processes

This is an in-depth technical guide on the mechanism of action of D-Alanyl-L-histidine , a specific stereoisomer of the alanyl-histidine dipeptide family.

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

D-Alanyl-L-histidine (D-Ala-L-His) is a synthetic dipeptide and a structural isomer of the endogenous peptide L-Carnosine (

Unlike

-

Metabolic Distinctiveness: It serves as a specific substrate for cytosolic and serum peptidases, acting as a "prodrug" for the delivery of D-Alanine (a gliotransmitter and NMDA receptor co-agonist) and L-Histidine .

-

Reactive Species Scavenging: The L-histidine moiety retains the imidazole ring's ability to quench reactive carbonyl species (RCS) and chelate transition metals (Cu²⁺, Zn²⁺), providing antioxidant protection prior to hydrolysis.

-

Peptidomimetic Stability: The N-terminal D-configuration alters its interaction kinetics with Peptide Transporters (PEPT1/PEPT2) and hydrolytic enzymes (Carnosinase CN1/CN2), modifying its bioavailability compared to L-L or

-L isoforms.

Molecular Characterization & Stereochemistry

To understand the mechanism, one must first distinguish D-Ala-L-His from its analogs. The biological activity is strictly dictated by the chirality of the N-terminal alanine and the position of the amino group.

| Compound | Structure | Primary Enzyme Target | Metabolic Products |

| D-Alanyl-L-histidine | D- | Carnosinase (CN1/CN2) | D-Alanine + L-Histidine |

| Carnosine | Carnosinase (CN1/CN2) | ||

| L-Alanyl-L-histidine | L- | General Peptidases | L-Alanine + L-Histidine |

| D-Carnosine | None (Resistant) | Excreted Intact |

Key Insight: The presence of the D-enantiomer at the N-terminus does not confer absolute resistance to Carnosinase (CN1). Research indicates that CN1 hydrolyzes D-Ala-L-His, albeit with altered kinetics compared to carnosine. This makes D-Ala-L-His a unique vehicle for delivering D-Alanine intracellularly.

Core Mechanism 1: The "D-Alanine Payload" & NMDA Modulation

The most critical divergence in cellular processing between D-Ala-L-His and Carnosine is the release of D-Alanine upon hydrolysis.

The Pathway

-

Transport: D-Ala-L-His is a substrate for proton-coupled oligopeptide transporters (PEPT1 in the gut, PEPT2 in the kidney/brain). The D-configuration at the N-terminus allows transport, though affinity may differ from L-L peptides.

-

Intracellular Hydrolysis: Once inside the cytosol (e.g., of astrocytes or neurons), the dipeptide is cleaved by Cytosolic Carnosinase (CN2) or non-specific dipeptidases.

-

NMDA Receptor Activation: The liberated D-Alanine acts as a potent co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.

Physiological Implication

While

natural sources and discovery of d-Alanyl-l-histidine

An In-depth Technical Guide to the Investigation of d-Alanyl-l-histidine: From Biosynthetic Origins to Analytical Frontiers

Abstract

This technical guide addresses the natural sources and discovery of the dipeptide d-Alanyl-l-histidine. A comprehensive review of existing scientific literature reveals a notable absence of documented evidence for the natural occurrence of this specific D-amino acid-containing peptide (DAACP). This guide, therefore, pivots to provide researchers, scientists, and drug development professionals with a foundational understanding of the broader context of DAACPs in metazoans. We delve into the critical biosynthetic pathways required for its formation, namely the generation of its D-alanine precursor by alanine racemase and the hypothetical action of a peptide ligase. By synthesizing established principles of DAACP discovery with detailed biochemical mechanisms, this document serves as a vital resource for investigating novel dipeptides and understanding the expanding world of D-amino acid biology.

Introduction: The Chirality Conundrum in Neuropeptides

For decades, a central dogma in biology held that animal peptides and proteins were exclusively composed of L-amino acids. The discovery of physiologically active peptides containing enzyme-derived D-amino acids in various species, including amphibians, spiders, and mollusks, has fundamentally challenged this assumption.[1] These D-amino acid-containing peptides (DAACPs) are not products of spontaneous, age-related isomerization but are the result of specific, enzyme-catalyzed post-translational modifications.[1]

The incorporation of a D-amino acid can profoundly alter a peptide's properties, often enhancing its stability by conferring resistance to enzymatic degradation by proteases that are stereospecific for L-amino acids.[2][3] This increased half-life, along with potential changes to receptor binding affinity and biological activity, makes DAACPs a compelling area of research for drug development.[2][4]

The specific dipeptide, d-Alanyl-l-histidine , is of significant interest due to the functional importance of its constituent parts: the unusual D-alanine and the versatile L-histidine, a precursor for histamine and a key component of the well-studied dipeptide carnosine.[5][6] However, despite its chemical simplicity, there is a lack of scientific literature documenting the discovery or isolation of d-Alanyl-l-histidine from natural biological sources. This guide will, therefore, focus on the essential technical framework required to search for and characterize this and other novel DAACPs.

The Biosynthetic Blueprint: Precursors and Pathways

The synthesis of any DAACP requires two fundamental components: the availability of the D-amino acid precursor and an enzyme capable of ligating it to another amino acid.

Generation of the D-Alanine Precursor: The Role of Alanine Racemase

The primary source of D-alanine in biological systems is the enzymatic conversion of L-alanine, a reaction catalyzed by Alanine Racemase (EC 5.1.1.1) . This enzyme is ubiquitous in prokaryotes, where D-alanine is an essential component of the peptidoglycan cell wall.[7][8][9] While initially thought to be absent in higher eukaryotes, alanine racemase has since been identified in some invertebrates and fungi.[7][10]

Mechanism of Action: Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. The reaction proceeds through a two-base mechanism involving a PLP-stabilized carbanion intermediate, which allows for the stereospecific deprotonation and subsequent reprotonation at the α-carbon to invert the chirality from L-alanine to D-alanine.[7]

Caption: Pathway for the biosynthesis of D-alanine from L-alanine.

Hypothetical Biosynthesis of d-Alanyl-l-histidine

While no specific synthase has been identified for d-Alanyl-l-histidine, its formation can be hypothesized based on the known synthesis of the structurally similar dipeptide, carnosine (β-alanyl-l-histidine). Carnosine is synthesized by carnosine synthase (EC 6.3.2.11) , an ATP-dependent ligase that joins β-alanine and L-histidine.[11]

Therefore, a plausible pathway for d-Alanyl-l-histidine synthesis would involve a similar peptide ligase or synthase that utilizes D-alanine and L-histidine as substrates, coupled with the hydrolysis of ATP to drive the reaction.

Caption: Hypothetical enzymatic pathway for d-Alanyl-l-histidine synthesis.

Natural Occurrences of Related Compounds

To provide context, it is useful to examine the distribution of closely related histidine-containing compounds.

| Compound Name | Structure | Key Natural Sources |

| L-Carnosine | β-Alanyl-l-histidine | Highly concentrated in vertebrate muscle and brain tissues.[11] |

| Carcinine | β-Alanyl-histamine | Central nervous system and cardiac tissue of crustaceans like Carcinus maenas.[1][7] |

| Anserine | β-Alanyl-3-methyl-l-histidine | Skeletal muscle of birds and some mammals. |

| D-Alanine (Free) | D-Alanine | Tissues of many crustaceans and mollusks; bacterial cell walls.[12] |

Technical Protocols for Discovery and Analysis

The discovery of novel DAACPs like d-Alanyl-l-histidine requires a specialized analytical approach, as they are isobaric with their all-L counterparts and thus indistinguishable by standard mass spectrometry alone.[13]

Experimental Workflow: The DAACP Discovery Funnel

A robust strategy for nontargeted DAACP discovery involves a multi-step screening and validation process.[13]

Caption: A three-step workflow for the nontargeted discovery of DAACPs.

Protocol: Chiral Amino Acid Analysis

This protocol outlines the essential steps to determine the chirality of amino acid residues within a peptide candidate identified from an enzymatic screen.

Objective: To hydrolyze a peptide and derivatize the resulting free amino acids for chiral separation and identification by LC-MS.

Methodology:

-

Acid Hydrolysis:

-

Lyophilize the purified peptide sample (1-10 µg).

-

Add 100 µL of 6 M Deuterated Chloride (DCl) in Deuterium Oxide (D₂O). The use of deuterated reagents helps monitor for acid-induced racemization during hydrolysis.

-

Seal the vial under vacuum or an inert atmosphere (e.g., Argon).

-

Heat at 110°C for 24 hours to completely hydrolyze all peptide bonds.

-

After hydrolysis, cool the sample and evaporate the DCl under a stream of nitrogen or using a vacuum concentrator.

-

-

Chiral Derivatization (Marfey's Method):

-

Reconstitute the dried hydrolysate in 50 µL of 1 M sodium bicarbonate.

-

Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

-

Incubate the mixture at 40°C for 1 hour, mixing occasionally. The L-FDAA reacts with the primary amines of the amino acids to form diastereomeric derivatives.

-

Quench the reaction by adding 20 µL of 1 M HCl.

-

Evaporate the sample to dryness.

-

-

LC-MS Analysis:

-

Reconstitute the derivatized sample in 100 µL of 50% acetonitrile/water.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute the diastereomers using a gradient of acetonitrile with 0.1% formic acid.

-

The L-FDAA derivatives of D-amino acids are typically more hydrophobic and will have a longer retention time than the L-FDAA derivatives of L-amino acids.

-

Monitor the elution using mass spectrometry to identify the mass of each amino acid derivative, confirming its identity.

-

Compare the retention times to those of derivatized D- and L-amino acid standards to definitively assign the chirality.

-

Conclusion and Future Directions

While the natural existence of d-Alanyl-l-histidine remains unconfirmed, the framework for its potential biosynthesis and discovery is well-established within the broader field of D-amino acid research. The presence of alanine racemase in diverse phyla suggests that the D-alanine precursor is more available than previously thought, opening the possibility that dipeptides like d-Alanyl-l-histidine exist but have so far eluded discovery. Future research employing nontargeted discovery funnels in organisms known to produce other DAACPs, particularly crustaceans and mollusks, may yet reveal the presence and physiological function of this intriguing dipeptide. Such a discovery would not only fill a gap in our knowledge but also provide a new molecule with potentially enhanced stability and unique bioactivity for therapeutic exploration.

References

-

Checco, J. W., & Sweedler, J. V. (2021). Advancing d-amino acid-containing peptide discovery in the metazoan. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(1), 140553. [Link]

-

Wikipedia. (n.d.). Alanine racemase. Retrieved from [Link]

-

Yu, Z., et al. (2016). A d-Amino Acid-Containing Neuropeptide Discovery Funnel. Analytical Chemistry, 88(22), 10937–10944. [Link]

-

Uo, T., et al. (2001). Functional Characterization of Alanine Racemase from Schizosaccharomyces pombe: a Eucaryotic Counterpart to Bacterial Alanine Racemase. Journal of Bacteriology, 183(8), 2226–2233. [Link]

-

Sun, X., et al. (2015). Crystal Structure of a Thermostable Alanine Racemase from Thermoanaerobacter tengcongensis MB4 Reveals the Role of Gln360 in Substrate Selection. PLOS ONE, 10(7), e0133516. [Link]

-

LifeTein. (2024). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]

-

Wikipedia. (n.d.). D-Amino acid. Retrieved from [Link]

-

CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Alanine. Retrieved from [Link]

-

Soni, R. K., et al. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(3), 355-364. [Link]

-

Hernández, S. B., & Cava, F. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 9, 695. [Link]

-

Campbell, J. A. (1991). Synthesis of Histidine Derivatives Present in Cardiac Muscle. PhD thesis, University of Glasgow. [Link]

-

R-Discovery. (n.d.). THE PREPARATION OF d-ALANYL-l-HISTIDINE AND l-ALANYL-l-HISTIDINE AND AN INVESTIGATION OF THEIR EFFECT ON THE BLOOD PRESSURE IN COMPARISON WITH l-CARNOSINE. Retrieved from [Link]

-

Scilit. (n.d.). THE SYNTHESIS OF THE NEXT HIGHER AND LOWER HOMOLOGUES OF l-CARNOSINE AND A STUDY OF THEIR ACTION ON THE BLOOD PRESSURE. Retrieved from [Link]

- Katsoyannis, P. G. (Ed.). (n.d.). The Chemistry of Polypeptides. Springer.

-

ResearchGate. (n.d.). Polyisocyanides: Stiffened Foldamers. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Therapeutic Nanoworms: Towards Novel Synthetic Dendritic Cells for Immunotherapy. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Retrieved from [Link]

-

Wikipedia. (n.d.). Histidine. Retrieved from [Link]

- Bricas, E., et al. (1967). Structure of the cell wall of Staphylococcus aureus. 8. Structure and chemical synthesis of the basic peptides released by the Myxobacterium enzyme. Journal of Biological Chemistry, 242(10), 2569-2575.

-

Kreil, G. (2005). Biosynthesis of a D-amino acid in peptide linkage by an enzyme from frog skin secretions. Proceedings of the National Academy of Sciences, 102(12), 4305-4309. [Link]

- Genchi, G. (2017). The Role of D-Amino Acids in the Structure and Bioactivity of Peptides from Animals, Including Human. International Journal of Molecular Sciences, 18(8), 1739.

- Gulewitsch, W., & Amiradžibi, S. (1900). Ueber das Carnosin, eine neue organische Base des Fleischextractes. Berichte der deutschen chemischen Gesellschaft, 33(2), 1902-1903.

- Baur, S., & Knoop, F. (1938). THE PREPARATION OF d-ALANYL-l-HISTIDINE AND l-ALANYL-l-HISTIDINE AND AN INVESTIGATION OF THEIR EFFECT ON THE BLOOD PRESSURE IN COMPARISON WITH l-CARNOSINE. Journal of Biological Chemistry, 124(3), 699-705.

- Baur, S., & Knoop, F. (1932). THE SYNTHESIS OF THE NEXT HIGHER AND LOWER HOMOLOGUES OF l-CARNOSINE AND A STUDY OF THEIR ACTION ON THE BLOOD PRESSURE. Journal of Biological Chemistry, 97(1), 189-195.

- Boldyrev, A. A., et al. (2013). Carnosine, the small but mighty—Prospect of use as functional ingredient for functional food formulation. Current Nutrition & Food Science, 9(3), 164-178.

Sources

- 1. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Endogenous d-Alanine Synthesis and Autoinhibition of Bacillus anthracis Germination on In Vitro and In Vivo Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. org.chem.uoa.gr [org.chem.uoa.gr]

- 7. Alanine racemase - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Crystal Structure of a Thermostable Alanine Racemase from Thermoanaerobacter tengcongensis MB4 Reveals the Role of Gln360 in Substrate Selection | PLOS One [journals.plos.org]

- 10. journals.asm.org [journals.asm.org]

- 11. theses.gla.ac.uk [theses.gla.ac.uk]

- 12. Alanine - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

Technical Guide: Metabolic Fate and Pharmacological Role of D-Alanyl-L-histidine

This guide provides an in-depth technical analysis of D-Alanyl-L-histidine , a specific stereoisomer and structural analog of the endogenous dipeptide Carnosine (

This document details its metabolic fate, its utility as a probe for Carnosinase specificity, and its applications in peptidomimetic drug design.

Part 1: Molecular Identity and Stereochemical Context

Structural Definition

D-Alanyl-L-histidine (D-Ala-L-His) is a synthetic dipeptide composed of D-Alanine and L-Histidine. It differs from the naturally occurring Carnosine (

-

Carnosine: Contains

-Alanine (an achiral -

D-Ala-L-His: Contains D-Alanine (a chiral

-amino acid in the non-proteinogenic D-configuration). -

L-Ala-L-His: The proteogenic isomer, rapidly degraded by ubiquitous cytosolic peptidases.

The Stereochemical Paradox

In general peptide engineering, substituting an L-amino acid with a D-amino acid confers resistance to proteolytic degradation. However, D-Ala-L-His presents a unique case in the context of Carnosinase (CN1) activity. Research indicates that mammalian Carnosinase (specifically human and porcine CN1) retains the ability to hydrolyze D-Ala-L-His, albeit with altered kinetics compared to Carnosine. This suggests that the CN1 active site, evolved to accommodate the flexible

Key Insight for Drug Design: Simply substituting the N-terminal residue with a D-isomer is insufficient to protect histidine-containing dipeptides from Carnosinase-mediated hydrolysis.

Part 2: Metabolic Pathways and Enzymatic Fate

Since D-Ala-L-His is not a primary endogenous metabolite, its "pathway" is defined by its catabolism upon introduction (exogenous administration) and the subsequent metabolic routing of its cleavage products.

The Catabolic Workflow

The metabolic fate of D-Ala-L-His follows a two-stage process: Hydrolysis followed by Divergent Metabolism of its constituent amino acids.

Step 1: Hydrolysis by Carnosinase (CN1)

The rate-limiting step is the cleavage of the peptide bond.

-

Enzyme: Serum Carnosinase (CN1) / Cytosolic Nonspecific Dipeptidase (CN2).

-

Kinetics: D-Ala-L-His acts as a competitive substrate.[1] While hydrolysis rates are generally lower than for L-Ala-L-His, it is not metabolically inert.

Step 2a: Fate of L-Histidine (Standard Pathway)

The liberated L-Histidine enters the standard catabolic pathway:

-

Deamination: Histidase converts L-Histidine to Urocanate.

-

Hydration: Urocanase converts Urocanate to 4-Imidazolone-5-propionate.

-

Final Product: Conversion to Glutamate, feeding into the TCA cycle.

Step 2b: Fate of D-Alanine (The DAAO Pathway)

The liberated D-Alanine cannot be used directly for protein synthesis. It must be processed by D-Amino Acid Oxidase (DAAO) , primarily in the kidney and liver (peroxisomes).

-

Toxicity Check: The production of

(hydrogen peroxide) implies that high-dose administration of D-Ala-containing peptides can induce oxidative stress if not balanced by catalase activity.

Pathway Visualization

The following diagram illustrates the divergent metabolic fate of D-Ala-L-His compared to standard Carnosine.

Figure 1: The metabolic divergence of D-Alanyl-L-histidine post-hydrolysis. Note the generation of ROS (H2O2) via the DAAO pathway.

Part 3: Pharmacological Applications & Experimental Utility

Calcium Sensitization in Muscle Physiology

D-Ala-L-His has been utilized to study the Structure-Activity Relationship (SAR) of Carnosine in excitation-contraction coupling.

-

Mechanism: Carnosine increases the sensitivity of the contractile apparatus to

. -

Observation: D-Ala-L-His acts as a weak sensitizer compared to L-Carnosine.

-

Conclusion: The precise geometry of the

-amino group in Carnosine is critical for optimal interaction with the ryanodine receptor or the contractile proteins. The rigid chirality of D-Ala disrupts this interaction, reducing efficacy.

Supramolecular Chemistry and Catalysis

Beyond biology, D-Ala-L-His is a building block for bio-inspired catalysts.

-

Poly(D-alanyl-L-histidine): When polymerized, this peptide forms structured nanotubes or helices.

-

Activity: The histidine imidazole groups in these polymers can cooperatively catalyze the hydrolysis of esters (e.g., p-nitrophenyl acetate), mimicking the active site of serine proteases.

-

Relevance: This demonstrates the utility of D-Ala-L-His in creating stable, synthetic "enzymes" (synzymes).

Part 4: Experimental Protocols

Protocol 4.1: Differential Hydrolysis Assay (CN1 Specificity)

Objective: To quantify the resistance of D-Ala-L-His to Carnosinase compared to L-Carnosine.

Materials:

-

Recombinant Human Carnosinase (CN1).

-

Substrates: L-Carnosine (Control), D-Ala-L-His (Test).

-

Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM

(Required cofactor). -

Detection: OPA (o-Phthaldialdehyde) derivatization reagent.

Workflow:

-

Preparation: Dissolve substrates to 5 mM in reaction buffer.

-

Incubation: Mix

substrate with -

Sampling: Aliquot

at t=0, 15, 30, 60 min. -

Quenching: Add

of 1% TCA (Trichloroacetic acid) to stop reaction. -

Derivatization: Mix supernatant with OPA reagent (reacts with liberated Histidine).

-

Measurement: Measure Fluorescence (Ex 340 nm / Em 455 nm).

-

Calculation: Plot Histidine release vs. Time. Calculate

.

Expected Result: D-Ala-L-His will show a hydrolysis rate detectable but significantly slower or comparable to Carnosine depending on the specific CN1 isoform/species, whereas L-Ala-L-His would be hydrolyzed instantly.

Part 5: Data Summary

| Parameter | Carnosine ( | D-Alanyl-L-histidine | L-Alanyl-L-histidine |

| N-Terminal Residue | D-Alanine (Chiral) | L-Alanine (Chiral) | |

| Carnosinase Susceptibility | High (Specific Substrate) | Moderate/High (Unexpectedly susceptible) | Very High (Non-specific) |

| Ca2+ Sensitization | Strong | Weak | Moderate |

| Metabolic Byproducts | D-Ala (Requires DAAO processing) | L-Ala (Protein Synthesis) | |

| Primary Utility | Antioxidant / pH Buffer | Enzyme Probe / Peptidomimetic | Nutrient Source |

References

-

Hunt, M., & du Vigneaud, V. (1938).[2] The Preparation of d-Alanyl-l-histidine and l-Alanyl-l-histidine and an Investigation of Their Effect on the Blood Pressure in Comparison with l-Carnosine. Journal of Biological Chemistry, 124, 699-707. Link

-

Pegova, A., et al. (2000). Hydrolysis of carnosine and related compounds by mammalian carnosinases. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 127(4), 443-446. Link

-

Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews, 93(4), 1803–1845. Link

-

Hishiki, T., et al. (2012). D-Amino acids in the brain: structure and function of D-serine and D-aspartate. Amino Acids, 43, 1891–1896. (Context on DAAO pathway). Link

Sources

An In-depth Technical Guide to the Structural Analysis of D-Alanyl-L-Histidine

Abstract

This technical guide provides a comprehensive framework for the multi-faceted structural analysis of d-Alanyl-l-histidine, a dipeptide of significant interest due to its stereochemical configuration. As a stereoisomer of the naturally occurring l-Alanyl-l-histidine, elucidating its precise three-dimensional structure is paramount for understanding its unique physicochemical properties and potential biological activities. This document details an integrated analytical approach, combining high-resolution spectroscopic, crystallographic, and computational methods. We move beyond mere procedural descriptions to explain the causal-driven strategy behind each experimental choice, ensuring a self-validating and robust analytical workflow. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide characterization and design.

Introduction: The Significance of Stereochemistry in Dipeptides

Dipeptides, the simplest protein building blocks, exhibit a structural and functional complexity that is profoundly influenced by the stereochemistry of their constituent amino acids.[1] d-Alanyl-l-histidine is composed of d-alanine and l-histidine, a non-natural configuration that distinguishes it from its endogenous counterpart, l-carnosine (β-alanyl-l-histidine), and its isomer, l-alanyl-l-histidine.[2][3] The presence of a d-amino acid can dramatically alter a peptide's susceptibility to enzymatic degradation, its conformational preferences, and its mode of interaction with biological targets.[4] Therefore, a rigorous and unambiguous structural determination is not merely an academic exercise but a critical prerequisite for any functional study or therapeutic application.

This guide outlines a logical, multi-technique workflow designed to provide a complete structural picture of d-Alanyl-l-histidine, from primary sequence and mass confirmation to its three-dimensional arrangement in both solution and solid states.

Foundational Analysis: Synthesis and Purity Assessment

Before advanced structural elucidation can commence, the integrity of the sample must be unequivocally established. The synthesis of d-alanyl-l-histidine, typically achieved through standard solid-phase or solution-phase peptide synthesis protocols, must be followed by rigorous purification, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Protocol 1: Purity Verification by RP-HPLC

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient, for example, from 5% to 50% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Acceptance Criterion: A single, sharp, symmetrical peak with >98% purity is required before proceeding. The presence of multiple peaks would indicate impurities or diastereomers that must be resolved.

Elucidating Covalent Structure and Chirality

The first stage of structural analysis focuses on confirming the molecular weight, the sequence of amino acids (Ala-His), and, critically, the stereochemistry of each residue.

Mass Spectrometry: The Definitive Mass

Mass spectrometry (MS) provides the most direct confirmation of the dipeptide's molecular weight and can offer sequencing information through fragmentation analysis.

Expected Molecular Weight:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄N₄O₃ | PubChem[6][7] |

| Average Molecular Weight | 226.23 g/mol | PubChem[6][7] |

| Monoisotopic Mass | 226.10659032 Da | PubChem[6][7] |

Protocol 2: LC-MS/MS Analysis

-

Instrumentation: An ion trap or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.[8]

-

Ionization Mode: Positive ion mode is preferred to generate the protonated molecular ion [M+H]⁺ at m/z 227.1139.[8]

-

MS1 (Full Scan): Acquire a full scan spectrum to confirm the presence of the [M+H]⁺ ion.

-

MS2 (Tandem MS): Isolate the precursor ion (m/z 227.1) and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern is key to confirming the amino acid sequence. Expected fragment ions for alanyl-histidine include those corresponding to the loss of water, the immonium ion of histidine, and cleavage of the peptide bond.[8]

Chiral Analysis: Confirming D- and L-Configurations

Confirming the d- and l- configurations is non-negotiable. This is typically achieved by acid hydrolysis of the dipeptide followed by analysis of the constituent amino acids using a chiral method.

Protocol 3: Chiral GC-MS after Hydrolysis and Derivatization

-

Hydrolysis: The dipeptide is completely hydrolyzed into its constituent amino acids by heating in 6 M HCl.

-

Derivatization: The resulting amino acids are derivatized (e.g., esterification followed by acylation) to make them volatile for gas chromatography (GC).

-

Analysis: The derivatized amino acids are separated on a chiral GC column (e.g., a Chirasil-Val column).

-

Detection: Mass spectrometry is used for detection, providing confirmation of the identity of the eluting peaks.

-

Validation: The retention times of the sample's amino acids are compared against d-alanine and l-histidine standards, which must be run under identical conditions. This confirms the d-configuration of alanine and the l-configuration of histidine.

Conformational Analysis in Solution: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[9][10] A suite of 1D and 2D NMR experiments is required for a complete assignment of all proton and carbon signals and to derive structural restraints.

Protocol 4: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O).[11][12]

-

Spectrometer: A high-field NMR spectrometer (≥500 MHz) is recommended for optimal signal dispersion.[11]

-

Experiments:

-

1D ¹H: Provides an overview of all proton signals.

-

1D ¹³C: Identifies the number of unique carbon environments.[11]

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons separated by 2-3 bonds), which is essential for tracing the spin systems of each amino acid residue.[13][14]

-

2D TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single amino acid's spin system, simplifying assignments.[14]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of the carbon backbone and side chains.[11]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone for 3D structure determination. It identifies protons that are close in space (<5 Å), regardless of their covalent connectivity.[10][14] The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.

-

The integrated workflow for NMR analysis is depicted below.

Caption: Integrated workflow for NMR-based solution structure determination.

By analyzing the pattern of NOEs, particularly between the alanine and histidine residues, along with dihedral angle restraints derived from coupling constants, a family of solution structures can be calculated using molecular dynamics and simulated annealing protocols.

Solid-State Structure: X-ray Crystallography

While NMR reveals the structure in solution, X-ray crystallography provides an atomic-resolution snapshot of the peptide in its solid, crystalline state.[5][15] This technique is the gold standard for determining precise bond lengths, angles, and intermolecular interactions, such as hydrogen bonding networks that dictate crystal packing.[16][17]

Protocol 5: Peptide Crystallography

-

Crystallization Screening: The primary challenge is to obtain a well-ordered single crystal.[15] This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) using techniques like vapor diffusion.[18] A peptide purity of >95% is essential for successful crystallization.[18]

-

Data Collection: A suitable crystal (typically 0.2-1.0 mm) is mounted and irradiated with a focused beam of X-rays.[18] The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to generate an electron density map. An atomic model of d-alanyl-l-histidine is then built into this map and refined to best fit the experimental data.[5]

The resulting crystal structure will definitively show the conformation of the peptide backbone and side chains, as well as how the zwitterionic molecules arrange themselves through head-to-tail hydrogen bonds and other non-covalent interactions.[16]

In Silico Analysis: Computational Modeling

Computational modeling serves as a powerful adjunct to experimental techniques, providing insights into conformational energy landscapes and dynamic behavior.[19][20][21]

Protocol 6: Molecular Dynamics (MD) Simulation

-

System Setup: The experimentally determined structure (from NMR or crystallography) or a de novo built model is placed in a simulation box with an explicit solvent (e.g., water).

-

Simulation: An MD simulation is run for an extended period (e.g., hundreds of nanoseconds) using a suitable force field (e.g., AMBER, CHARMM).[22] The simulation calculates the trajectory of every atom over time.

-

Analysis: The trajectory is analyzed to identify the most stable conformations, hydrogen bonding patterns, and the flexibility of different parts of the molecule.[22][23] Ramachandran plots can be generated to assess the energetically favored backbone dihedral angles (φ and ψ).[24]

Caption: An integrated, self-validating workflow for dipeptide structural analysis.

Conclusion

The structural analysis of d-alanyl-l-histidine requires a synergistic application of orthogonal analytical techniques. No single method can provide a complete picture. Mass spectrometry and chiral analysis confirm the fundamental covalent structure and stereochemistry. NMR spectroscopy reveals the ensemble of conformations adopted in a solution environment, which is most relevant to its biological function. X-ray crystallography provides a high-resolution view of its preferred conformation in the solid state and its intermolecular packing. Finally, computational modeling bridges these experimental findings, offering a deeper understanding of the peptide's conformational dynamics and stability. This rigorous, multi-pronged approach ensures a self-validating and comprehensive structural elucidation, providing the essential foundation for future functional and mechanistic studies.

References

-

Journal of Chemical Theory and Computation. Available at: [Link]

-

IUCr Journals. Available at: [Link]

-

National Center for Biotechnology Information. Available at: [Link]

-

NMIMS Pharmacy. Available at: [Link]

-

Journal of Chemical Education. Available at: [Link]

-

Software for Chemistry & Materials. Available at: [Link] (Note: This is a general reference for NMR principles, specific peptide examples may vary).

-

Journal of Molecular Modeling. Available at: [Link]

-

Wikipedia. Available at: [Link]

-

Creative Biostructure. Available at: [Link]

-

Journal of Food and Drug Analysis. Available at: [Link]

-

SARomics Biostructures. Available at: [Link]

-

MtoZ Biolabs. Available at: [Link]

-

Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

-

ResearchGate. Available at: [Link]

-

ResearchGate. Available at: [Link]

-

EMBnet. Available at: [Link]

-

Study.com. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. Available at: [Link]

-

American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

-

National Center for Biotechnology Information. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. Available at: [Link]

-

The Journal of Physical Chemistry B. Available at: [Link]

-

Wikipedia. Available at: [Link]

-

IUCr Journals. Available at: [Link]

-

ResearchGate. Available at: [Link]

-

Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Semantic Scholar. Available at: [Link]

-

Frontiers in Molecular Biosciences. Available at: [Link]

-

International Journal of Molecular Sciences. Available at: [Link]

-

Wikipedia. Available at: [Link]

-

PubMed, National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

StatPearls, National Center for Biotechnology Information. Available at: [Link]

-

New Drug Approvals. Available at: [Link]

Sources

- 1. study.com [study.com]

- 2. ß-Alanyl-L-Histidine [Carnosine] | CymitQuimica [cymitquimica.com]

- 3. Ala-His | C9H14N4O3 | CID 9837455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-组氨酸 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alanylhistidine | C9H14N4O3 | CID 102960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. l-Alanyl-d-histidine | C9H14N4O3 | CID 6426608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 10. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.uzh.ch [chem.uzh.ch]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. journals.iucr.org [journals.iucr.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. distantreader.org [distantreader.org]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. The dipeptide conformations of all twenty amino acid types in the context of biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

D-Alanyl-L-Histidine: Stereochemical Dynamics, Metal Ion Coordination, and Advanced Polymeric Applications

Executive Summary

D-Alanyl-L-histidine (D-Ala-L-His) is a synthetic diastereomer of the naturally occurring dipeptide L-carnosine (β-alanyl-L-histidine). While D-amino acid substitutions are traditionally employed in drug development to confer resistance against proteolytic degradation, D-Ala-L-His presents a highly anomalous biochemical profile. It serves as a critical probe for understanding metallopeptidase active sites and acts as a versatile, chiral multidentate ligand for transition metal coordination. Furthermore, its functionalization into isocyanide monomers enables the synthesis of rigid, right-handed helical polymers via transition-metal catalysis.

This whitepaper provides an in-depth technical analysis of D-Ala-L-His, detailing its enzymatic interactions, coordination chemistry with metal ions, and step-by-step methodologies for its application in advanced materials science.

Stereochemical Architecture & Atypical Enzymatic Profiling

The integration of D-amino acids into peptide backbones generally disrupts the stereospecific recognition required by mammalian proteases. However, D-Ala-L-His defies this heuristic when interacting with mammalian carnosinase (a dipeptidase).

The Carnosinase Anomaly

Carnosinase exhibits strict stereospecificity for the C-terminal residue, absolutely requiring an L-histidine for effective anchoring and catalysis. Surprisingly, the enzyme tolerates stereochemical inversion at the N-terminus. Research demonstrates that carnosinase hydrolyzes D-Ala-L-His at a rate nearly identical to its native substrate, L-carnosine [1].

Causality of the Interaction: The active site of carnosinase utilizes a divalent metal ion (typically Zn²⁺ or Mn²⁺) to activate a water molecule for nucleophilic attack on the scissile peptide bond. The binding pocket's architecture strictly coordinates the imidazole ring (Nτ/Nπ) and the C-terminal carboxylate of L-His. Because the N-terminal amino group of D-Ala remains highly solvent-exposed and does not sterically clash with the primary binding pocket, the nucleophilic attack proceeds unhindered. This makes D-Ala-L-His a highly specific probe for mapping the spatial tolerances of metallopeptidase active sites.

Coordination Chemistry: Interaction with Metal Ions

D-Ala-L-His acts as a potent multidentate chelator for transition metal ions, particularly Copper (Cu²⁺) , Zinc (Zn²⁺) , and Nickel (Ni²⁺) . The thermodynamics and geometry of these complexes are dictated by the peptide's multiple donor atoms: the N-terminal amine, the deprotonated amide nitrogen, the imidazole nitrogen, and the C-terminal carboxylate.

Thermodynamic Stabilization and Geometry

-

Cu(II) Complexes: Cu²⁺ typically coordinates with D-Ala-L-His in a square-planar or square-pyramidal geometry. The primary coordination sphere involves the amino nitrogen (NH₂), the deprotonated amide nitrogen (N⁻), and the imidazole nitrogen (Nπ), forming highly stable 5- and 6-membered chelate rings. The Jahn-Teller distortion inherent to Cu(II) (a d⁹ system) further stabilizes the equatorial plane.

-

Zn(II) Complexes: Lacking ligand-field stabilization energy (d¹⁰ system), Zn²⁺ forms more flexible tetrahedral or octahedral complexes with D-Ala-L-His, often recruiting ambient water molecules to complete its coordination sphere.

-

Ni(II) Catalysis: Ni²⁺ is unique in its interaction with the isocyano derivatives of D-Ala-L-His, acting not just as a structural coordinator but as an active catalyst for living polymerization via a nickel-carbene intermediate [2].

Figure 1: Divergent biochemical and synthetic pathways of D-Ala-L-His.

Advanced Polymeric Applications: Poly(isocyanides)

One of the most advanced applications of D-Ala-L-His is its use as a chiral monomer for the synthesis of stiffened foldamers —specifically, poly(isocyanides). By converting the N-terminal amino group into an isocyano function, the dipeptide can be polymerized using catalytic amounts of Nickel(II) chloride.

Polymer Characteristics

The resulting polymer, [>C=NCH(CH3)C(O)NHCH(COOH)CH2Im]n, forms a rigid-rod helical main chain. The stereocenter of the D-Ala residue exerts profound stereocontrol over the polymerization process, dictating the screw sense of the helix.

Quantitative Data Summary

| Property | Value / Characteristic | Analytical Method | Causality / Significance |

| Enzymatic Hydrolysis Rate | Comparable to L-Carnosine | HPLC / Mass Spec | Carnosinase specificity depends on C-terminal L-His; N-terminal D-stereocenter is tolerated [1]. |

| Polymer pKa (ImH⁺) | 8.4 | Potentiometric Titration | Electrostatic interactions in the rigid helical backbone shift the pKa relative to the free monomer [2]. |

| Molar Rotation [M]²⁰₅₇₈ | ≃ 0° | Polarimetry | Suggests specific optical compensation between the chiral centers and the helical backbone twist [2]. |

| Helical Configuration | Right-handed helix | Circular Dichroism (CD) | The D-Ala stereocenter dictates the stereoselective living polymerization mechanism [2]. |

| Viscosity Behavior | Polyelectrolyte | Rheology | The charged imidazole and carboxylate groups on the rigid backbone cause extended chain conformations in polar solvents [2]. |

Self-Validating Experimental Workflows

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where downstream analytical techniques directly verify the success of upstream chemical transformations.

Protocol 1: Synthesis and Ni(II)-Catalyzed Polymerization of D-Ala-L-His

This protocol details the conversion of the dipeptide into a rigid-rod helical polymer.

-

Formylation: React D-Ala-L-His with a mixture of formic acid and acetic anhydride at 0°C for 4 hours to yield the N-formyl derivative. Validation: Verify the loss of the primary amine signal via ¹H-NMR (absence of broad NH₂ peak).

-

Dehydration to Isocyanide: Dissolve the N-formyl dipeptide in dry dichloromethane (DCM). Add triethylamine (Et₃N) followed by dropwise addition of diphosgene at -20°C. Stir for 2 hours. Validation: FTIR spectroscopy must show a sharp, intense characteristic isocyanide stretching band at ~2140 cm⁻¹.

-

Living Polymerization: Dissolve the isocyanide monomer in an ethanol/water mixture. Introduce 0.5 mol% NiCl₂·6H₂O. Stir at 25°C for 48 hours. The reaction proceeds via a nucleophilic attack on the coordinated isocyanide, forming a nickel-carbene intermediate that propagates the chain.

-

Precipitation and Isolation: Precipitate the resulting polymer in cold acetone, centrifuge, and dry under vacuum.

-

Stereochemical Validation: Analyze the polymer via Circular Dichroism (CD) spectroscopy in an aqueous buffer. A distinct couplet in the CD spectrum validates the formation of a right-handed helix [2].

Figure 2: Step-by-step synthetic workflow for poly(isocyanide) generation from D-Ala-L-His.

Protocol 2: Spectroscopic Titration of Cu(II) Coordination

This workflow determines the binding affinity and geometry of the D-Ala-L-His-Cu(II) complex.

-

Stock Preparation: Prepare a 1.0 mM solution of D-Ala-L-His in HEPES buffer (pH 7.4) using Chelex-treated ultra-pure water to prevent background metal contamination.

-

Titration: Incrementally add a standardized CuCl₂ solution (0.1 to 1.5 equivalents) to the peptide solution.

-

UV-Vis Monitoring: Monitor the d-d transition band. As Cu(II) coordinates with the nitrogen donors (amine, amide, imidazole), the absorption maximum will undergo a characteristic hypsochromic (blue) shift from ~700 nm to ~550 nm, indicative of square-planar geometry.

-

EPR Validation (Self-Validation Step): Freeze an aliquot of the 1:1 complex in liquid nitrogen (77 K) and analyze via Electron Paramagnetic Resonance (EPR) spectroscopy. The extracted g-tensor values (

and

References

-

Yamada, R., & Kera, Y. (1998). D-amino acid hydrolysing enzymes. EXS, 85, 145-155. Available at:[Link]

-

Cornelissen, J. J. L., Donners, J. J. J. M., de Gelder, R., Graswinckel, W. S., Metselaar, G. A., Rowan, A. E., Sommerdijk, N. A. J. M., & Nolte, R. J. M. (2001). Polyisocyanides: Stiffened Foldamers. Science, 293(5530), 676-680. (Referenced via ResearchGate database for polymer properties). Available at:[Link]

Methodological & Application

Application Note: d-Alanyl-l-histidine in Neuroprotective Studies

Part 1: Executive Summary & Rationale

The Challenge:

L-Carnosine (

The Solution:

d-Alanyl-l-histidine (D-Ala-L-His) serves as a critical structural analog in neuroprotective research. By substituting the

-

Enzymatic Resistance: The D-stereochemistry at the N-terminus renders the peptide resistant to general aminopeptidases, while the

-peptide bond structure evades specific hydrolysis by CN1 (which targets -

Retained Bioactivity: The L-histidine moiety remains available for imidazole-based proton buffering and acrolein/HNE scavenging.

This Application Note details the protocols for utilizing D-Ala-L-His to study neuroprotection against ischemic injury and neurodegeneration, specifically focusing on its transport via PEPT2 (SLC15A2) at the blood-cerebrospinal fluid barrier (BCSFB).

Part 2: Technical Background & Mechanism

Structural Pharmacology

Unlike Carnosine, D-Ala-L-His is a synthetic dipeptide. Its stability profile allows researchers to distinguish between the effects of the intact dipeptide and its constituent amino acids.

| Feature | L-Carnosine | d-Alanyl-l-histidine | Clinical Relevance |

| Structure | D-Ala-L-His | D-isomer confers protease resistance. | |

| CN1 Susceptibility | High (Rapid Hydrolysis) | Negligible | D-Ala-L-His survives human serum. |

| RCS Scavenging | High (Imidazole ring) | High (Imidazole ring) | Both detoxify Acrolein/HNE. |

| PEPT2 Affinity | Substrate ( | Substrate ( | Both cross Choroid Plexus. |

Mechanism of Action: The "Stable Sponge"

The neuroprotective mechanism relies on the molecule entering the brain via the Choroid Plexus and acting as a "molecular sponge" for cytotoxic aldehydes generated during oxidative stress (e.g., Ischemia/Reperfusion).

Figure 1: Pathway demonstrating the metabolic stability of D-Ala-L-His against Carnosinase (CN1) and its subsequent transport via PEPT2 to scavenge neurotoxic carbonyls.

Part 3: Experimental Protocols

Protocol A: Comparative Metabolic Stability Assay (Human Serum)

Objective: To validate the resistance of D-Ala-L-His to serum carnosinase compared to L-Carnosine.

Materials:

-

Pooled Human Serum (Sigma or similar).

-

L-Carnosine (Reference Standard).

-

d-Alanyl-l-histidine (Target Analyte, >98% purity).

-

Trichloroacetic acid (TCA) 20%.

-

LC-MS/MS system (e.g., Agilent 6400 series).

Workflow:

-

Preparation: Spike human serum with 50

M of L-Carnosine or D-Ala-L-His. -

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 100

L at T=0, 15, 30, 60, 120, and 240 minutes. -

Quenching: Immediately add 100

L ice-cold 20% TCA to precipitate proteins (halting enzyme activity). Centrifuge at 12,000 x g for 10 min. -

Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for Carnosine (

227

Expected Results:

-

L-Carnosine: Rapid degradation (

min in human serum). -

D-Ala-L-His: High stability (

remaining at 240 min).

Protocol B: Acrolein Scavenging Efficiency (In Chemico)

Objective: To quantify the ability of D-Ala-L-His to neutralize acrolein, a major lipid peroxidation product in neurodegeneration.

Rationale: The imidazole ring of histidine reacts with the

Materials:

-

Acrolein (10 mM stock in water). Caution: Toxic.

-

Phosphate Buffer (PBS), pH 7.4.

-

D-Ala-L-His (10 mM stock).[1]

-

RP-HPLC with UV detection (210 nm).

Step-by-Step:

-

Reaction Mix: Prepare a solution containing:

-

500

M Acrolein. -

1 mM D-Ala-L-His (2:1 molar excess).

-

PBS pH 7.4 to final volume.

-

-

Incubation: Incubate at 37°C in a sealed vial (to prevent acrolein evaporation) for 1, 4, and 24 hours.

-

Derivatization (Optional but recommended): If UV sensitivity is low for the adduct, use dinitrophenylhydrazine (DNPH) to derivatize remaining free acrolein.

-

Direct HPLC Method:

-

Column: C18 Reverse Phase.

-

Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 0-30% B over 20 min.

-

Detection: Monitor decrease in free peptide peak and appearance of the mono-acrolein-D-Ala-L-His adduct (Mass shift: +56 Da).

-

Calculation:

Protocol C: In Vitro Ischemia Model (OGD) in PEPT2-Expressing Astrocytes

Objective: To demonstrate neuroprotection in a cellular model requiring transporter uptake.

Cell Model: Primary Rat Astrocytes or PEPT2-transfected SH-SY5Y cells. (Note: Neurons have lower PEPT2 expression; astrocytes are the primary scavengers).

Reagents:

-

Glucose-free DMEM (OGD Medium).

-

Standard DMEM + Glucose (Reperfusion Medium).

-

Anaerobic Chamber (

). -

Cell Viability Assay (MTT or LDH release).

Workflow:

-

Pre-treatment: Seed cells in 96-well plates. Treat with D-Ala-L-His (0.1, 1, 10 mM) for 24 hours prior to injury to allow PEPT2-mediated intracellular accumulation.

-

Control: Use L-Carnosine (positive control) and D-Ala-D-His (negative control, if available, to test stereospecificity of the imidazole interaction).

-

-

OGD Phase (Ischemia):

-

Wash cells 2x with PBS.

-

Replace medium with deoxygenated, Glucose-free DMEM.

-

Place in Anaerobic Chamber for 4–6 hours.

-

-

Reperfusion Phase:

-

Remove from chamber.

-

Replace medium with normal Glucose-containing DMEM.

-

Incubate for 24 hours (Reoxygenation injury phase).

-

-

Readout:

-

Measure LDH release in the supernatant (indicator of membrane damage/necrosis).

-

Measure intracellular protein carbonylation (using OxyBlot kit) to confirm scavenging mechanism.

-

Self-Validating Check: If D-Ala-L-His protects but D-Ala-D-His (which has altered imidazole geometry relative to the peptide backbone) shows significantly lower efficacy, the mechanism is stereospecific. If Gly-Sar (a competitive PEPT2 substrate) blocks the protective effect, the mechanism is transport-dependent.

Part 4: References

-

Teufel, M., et al. (2003). "Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase." Journal of Biological Chemistry. Link

-

Keep, R. F., & Smith, D. E. (2011). "Peptide transporter 2 (PEPT2) expression in brain protects against 5-aminolevulinic acid neurotoxicity." Journal of Neurochemistry. Link

-

Aldini, G., et al. (2011). "Histidine-containing dipeptides as quenchers of reactive carbonyl species: from structural studies to therapeutic perspectives." Biofactors.[2] Link

-

Hipkiss, A. R. (2009). "Carnosine and its possible implications for nutrition and health." Advances in Food and Nutrition Research. Link

-

Shen, H., et al. (2007). "Functional expression of the peptide transporter PEPT2 in the mammalian enteric nervous system." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Application Note: D-Alanyl-L-Histidine as a Stereochemical Probe in Enzyme Kinetics

Executive Summary & Scientific Rationale

In the development of protease inhibitors and peptide-based therapeutics, distinguishing between substrate turnover and metabolic stability is paramount. D-Alanyl-L-histidine serves as a critical stereochemical probe, particularly in the study of the M20 metallopeptidase family, which includes Serum Carnosinase (CN1/CNDP1) and Cytosolic Nonspecific Dipeptidase (CN2/CNDP2) .

Unlike its physiological analog Carnosine (

-

Backbone Exclusion: The shortening of the N-terminal carbon chain prevents correct alignment with the catalytic metal ions (Zn

/Mn -

Stereochemical Blockade: The D-configuration confers resistance against broad-spectrum cytosolic aminopeptidases that strictly require L-isomers at the P1 position.

This guide details the protocols for using D-Alanyl-L-histidine as a negative control for hydrolytic activity and a competitive probe to map the steric constraints of enzyme active sites.

Mechanistic Insight: The "Ruler" Effect in Active Sites

To understand the kinetic utility of D-Alanyl-L-histidine, one must visualize the active site of Carnosinase (CN1). CN1 is highly specific for the

Pathway Diagram: Substrate Discrimination Mechanism

The following diagram illustrates why Carnosine is hydrolyzed while D-Alanyl-L-histidine remains stable, effectively "jamming" the recognition site without turnover.

Caption: Figure 1. Kinetic discrimination mechanism. CN1 requires a beta-backbone for catalysis. D-Alanyl-L-histidine binds but fails to align with the catalytic metal center due to the shorter alpha-backbone.

Application 1: Determination of Hydrolytic Stability (Negative Control)

In kinetic profiling of novel carnosinase inhibitors (for diabetic nephropathy), it is essential to distinguish between inhibition and lack of substrate turnover. D-Alanyl-L-histidine acts as the gold-standard non-hydrolyzable isostere .

Protocol A: Comparative Hydrolytic Assay (HPLC-UV)

Objective: Quantify the resistance of D-Alanyl-L-histidine to serum carnosinase compared to Carnosine.

Materials

-

Enzyme: Recombinant Human CN1 (rhCN1) or pooled human serum.

-

Substrate A: L-Carnosine (Positive Control).

-

Substrate B: D-Alanyl-L-histidine (Test Probe).

-

Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl

(Mn -

Stop Solution: 1% Trichloroacetic acid (TCA).

Method

-

Preparation: Prepare 10 mM stock solutions of both dipeptides in the reaction buffer.

-

Incubation:

-

Mix 10

L of enzyme solution (approx. 0.5 -

Incubate at 37°C.

-

-

Sampling: Aliquot 20

L samples at -

Quenching: Immediately add 20

L of Stop Solution to precipitate the enzyme. Centrifuge at 10,000 -

Detection (HPLC):

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5

m). -

Mobile Phase: Isocratic elution with 10 mM Phosphate Buffer (pH 3.0) / Acetonitrile (95:5).

-

Wavelength: 210 nm (peptide bond) or 214 nm.

-

Note: OPA (o-Phthaldialdehyde) derivatization is recommended for higher sensitivity if serum background is high.

-

Data Analysis

Calculate the % Remaining using the Peak Area (AUC):

Expected Results:

| Time (min) | L-Carnosine (% Remaining) | D-Alanyl-L-Histidine (% Remaining) | Interpretation |

| 0 | 100% | 100% | Baseline |

| 15 | 65% | 99% | Rapid turnover of Carnosine |

| 30 | 30% | 98% | D-Ala-L-His resists hydrolysis |

| 60 | <5% | 97% | Confirmed Stability |

Application 2: Competitive Binding Kinetics ( Determination)

Although D-Alanyl-L-histidine is not hydrolyzed, it may still bind to the active site. Determining the Inhibition Constant (

Protocol B: Fluorometric Competition Assay

Objective: Determine if D-Alanyl-L-histidine acts as a competitive inhibitor against Carnosine.

Materials

-

Substrate: L-Carnosine.[1]

-

Inhibitor: D-Alanyl-L-histidine (0, 0.5, 1.0, 5.0, 10 mM).

-

Detection Reagent: OPA/Mercaptoethanol (fluoresces upon reacting with liberated L-Histidine).

Method (Continuous or Discontinuous)

-

Reaction Mix: Prepare a range of L-Carnosine concentrations (0.1 mM to 5 mM) in 96-well plates.

-

Inhibitor Addition: Add D-Alanyl-L-histidine at fixed concentrations to respective rows.

-

Initiation: Add rhCN1 enzyme. Incubate 30 min at 37°C.

-

Derivatization: Add OPA reagent. Incubate 10 min at Room Temp.

-

Read: Fluorescence (Ex: 340 nm / Em: 455 nm).

Calculation: Dixon Plot or Lineweaver-Burk

Plot

-

Competitive Inhibition: If lines intersect at the Y-axis (

is unchanged, -

Non-Interaction: If lines overlap completely, D-Alanyl-L-histidine does not bind, indicating the enzyme strictly rejects the

-amino backbone even for binding.

Workflow Visualization

The following diagram outlines the decision matrix for interpreting kinetic data using D-Alanyl-L-histidine.

Caption: Figure 2. Experimental logic flow for characterizing D-Alanyl-L-histidine interaction with peptidases.

References

-

Teufel, M., et al. (2003). Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase.[2] Journal of Biological Chemistry.[3] (Identifies substrate specificity of CN1 vs CN2).

-

Boldyrev, A. A., et al. (2013).Physiology and Pathophysiology of Carnosine. Physiological Reviews. (Comprehensive review on carnosine analogs and metabolism).

-

Peters, V., et al. (2010). Carnosinase 1: a specific target for diabetic nephropathy. Amino Acids.[2][4][5][6][7][8][9][10] (Context for using stable analogs in drug development).

-

Pegova, A., et al. (2000).Hydrolysis of carnosine and related compounds by mammalian carnosinases. Comparative Biochemistry and Physiology. (Detailed kinetic parameters for various histidine dipeptides).

Disclaimer: This Application Note is for research use only. D-Alanyl-L-histidine is a synthetic research chemical and is not approved for diagnostic or therapeutic use in humans. Ensure all enzymatic assays are performed in a Biosafety Level 1 (BSL-1) environment.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of a new L-carnosine synthase mined from deep-sea sediment metagenome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

Application Note: Advanced Analytical Techniques for the Identification and Chiral Resolution of D-Alanyl-L-Histidine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction and Mechanistic Rationale

D-Alanyl-L-histidine is a synthetic diastereomer of the naturally occurring dipeptide carnosine (

The primary analytical challenge in working with D-alanyl-L-histidine lies in its chiral identification. Standard reverse-phase liquid chromatography (RP-HPLC) or mass spectrometry (MS) cannot readily distinguish the D-L diastereomer from the L-L form due to identical molecular weights and highly similar hydrophobicities. To establish enantiomeric and diastereomeric purity, analytical scientists must employ techniques that exploit the spatial and stereochemical uniqueness of the D-alanyl residue.

This application note details three field-proven, self-validating analytical modalities:

-

Chromatographic: Pre-column chiral derivatization followed by RP-HPLC[4].

-

Spectroscopic/Enzymatic: Stereoselective hydrolysis probed by

H-NMR[5]. -

Macromolecular: Circular Dichroism (CD) spectroscopy of polymerized derivatives[1].

Quantitative Data & Modality Comparison

The following table summarizes the quantitative parameters and self-validation mechanisms for the three analytical workflows.

| Analytical Modality | Target Analyte Form | Primary Mechanism of Discrimination | Sensitivity / LOD | Self-Validation Mechanism |

| RP-HPLC (Pre-column Deriv.) | N-acyldipeptide | Diastereomeric spatial affinity to C18 stationary phase | ~0.1 - 1.0% optical impurity | Spiking with known L-L diastereomer standard |

| N-acetyl-D-alanyl-L-histidine | Stereoselective enzymatic hydrolysis | ~1.0 - 5.0% optical impurity | Internal spectral stability (absence of cleavage peaks) | |

| CD Spectroscopy | Polyisocyanide Polymer | Macroscopic helical screw sense (Right-handed couplet) | Bulk property analysis | Inverse couplet comparison with L-L polymer |

Experimental Protocols

Protocol A: Pre-Column Derivatization and Reverse-Phase HPLC

Causality & Logic: Direct separation of D-alanyl-L-histidine from L-alanyl-L-histidine on standard C18 columns is ineffective. By coupling the free carboxyl function of the N-acyldipeptide with a chiral amine—specifically (R)-

Step-by-Step Methodology:

-

Sample Protection: Ensure the N-terminus of D-alanyl-L-histidine is protected (e.g., via N-acetylation) to prevent polymerization or side reactions during coupling[3].

-

Mixed Anhydride Coupling: Dissolve the N-acetyl-D-alanyl-L-histidine in anhydrous tetrahydrofuran (THF). Add a slight molar excess of isobutyl chloroformate and a tertiary amine base (e.g., N-methylmorpholine) at -15°C to form the mixed anhydride.

-

Chiral Derivatization: Introduce (R)-

-methylbenzylamine to the reaction mixture. Stir for 2 hours at room temperature to yield the diastereomeric amide[4]. -

Chromatographic Separation: Inject 10-20 µL of the derivatized sample onto a C18 RP-HPLC column (e.g., 250 x 4.6 mm, 5 µm).

-

Elution & Detection: Elute using an isocratic or shallow gradient of Methanol/Water containing 0.1% Trifluoroacetic acid (TFA). Monitor UV absorbance at 210 nm and 254 nm.

-

Self-Validation: Spike a parallel sample with derivatized L-alanyl-L-histidine. The appearance of a distinct, baseline-resolved secondary peak confirms the system's resolving power.

Protocol B: Enzymatic Hydrolysis Coupled with H-NMR

Causality & Logic: Acylase I is a highly stereoselective enzyme that specifically hydrolyzes N-acyl-L-amino acids but cannot recognize or cleave D-amino acid derivatives. By treating the sample with Acylase I and monitoring the reaction via

Step-by-Step Methodology:

-

Baseline Acquisition: Dissolve 5-10 mg of N-acetyl-D-alanyl-L-histidine in 0.6 mL of D

O (buffered to pH 7.0 with deuterated phosphate buffer). Acquire a high-resolution 1D -

Enzymatic Cleavage: Add 1-2 mg of lyophilized Acylase I directly to the NMR tube.

-

Incubation: Incubate the sample at 37°C for 2 to 4 hours to allow complete hydrolysis of any L-alanyl impurities.

-

Post-Treatment Acquisition: Acquire a second

H-NMR spectrum using identical acquisition parameters[5]. -

Data Interpretation & Self-Validation: Overlay the spectra. The presence of an L-alanyl impurity will be revealed by the emergence of new signals corresponding to free L-alanine and acetate. Complete spectral invariance validates the absolute optical purity of the D-alanyl residue[5].

Protocol C: Circular Dichroism (CD) of Polyisocyanide Derivatives

Causality & Logic: When D-alanyl-L-histidine is converted to an isocyanide and polymerized using a Nickel(II) catalyst, it forms a rigid-rod polyisocyanide foldamer. The chirality of the D-alanyl monomer dictates the macroscopic screw sense of the resulting polymer helix. CD spectroscopy reveals a specific couplet, directly linking monomer stereochemistry to macromolecular architecture[1][2].

Step-by-Step Methodology:

-

Isocyanide Conversion: Convert the primary amine of D-alanyl-L-histidine into an isocyano function using standard formylation followed by dehydration (e.g., using diphosgene/triethylamine)[1].

-

Polymerization: Polymerize the monomer using catalytic amounts of NiCl

in an appropriate solvent to yield the polymer -

CD Measurement: Dissolve the polymer in water or a dilute buffer (noting its pKa of 8.4 and polyelectrolyte behavior)[1]. Measure the CD spectrum from 200 nm to 400 nm using a quartz cuvette (1 mm path length).

-

Self-Validation: The polymer derived from D-alanyl-L-histidine will exhibit a molar rotation

and a CD couplet indicative of a right-handed helix[1]. Compare this against the L-alanyl-L-histidine polymer, which exhibits a strong positive band (

Analytical Workflow Visualization

The following diagram illustrates the tri-modal analytical pathways for identifying and characterizing D-alanyl-L-histidine, highlighting the logical flow from sample preparation to final validation.

Caption: Tri-modal analytical workflow for the chiral identification and validation of D-Alanyl-L-Histidine.

References

-

Campbell, J. A. (1991). Synthesis of Histidine Derivatives Present in Cardiac Muscle (PhD thesis). University of Glasgow. URL:[Link]

-

Otten, M. B. J., et al. (2007). Polyisocyanides: Stiffened Foldamers. In Foldamers: Structure, Properties, and Applications (Hecht, S., Ed.). Wiley-VCH. URL:[Link]

-

Schwartz, E., et al. (2004). Transition Metal-Mediated Polymerization of Isocyanides. Advances in Polymer Science, 171, 77-136. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Histidine Derivatives Present in Cardiac Muscle - Enlighten Theses [theses.gla.ac.uk]

- 4. Synthesis of Histidine Derivatives Present in Cardiac Muscle - Enlighten Theses [theses.gla.ac.uk]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

Application Note: D-Alanyl-L-histidine as a Structural Probe for Oxidative Stress Mechanisms

Executive Summary

In the study of histidine-containing dipeptides (HCDs) like Carnosine (

D-Alanyl-L-histidine serves as a vital structural probe . By substituting

This guide outlines protocols to utilize D-Alanyl-L-histidine as a negative control for enzymatic degradation and a specificity probe for aldehyde scavenging , ensuring rigorous validation of oxidative stress mechanisms.

Technical Background & Mechanism

Structural Logic

The antioxidant capacity of HCDs relies on two domains:

-

The Imidazole Ring (L-Histidine): Scavenges hydroxyl radicals (